molecular formula C10H11FN4 B2646384 5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine CAS No. 2319723-74-3

5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine

Cat. No.: B2646384
CAS No.: 2319723-74-3
M. Wt: 206.224
InChI Key: UHLDFPJETPLDND-UHFFFAOYSA-N
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Description

5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core structural motif in the development of enzyme inhibitors. Its molecular framework, which integrates a fluorinated pyrimidine ring with an isopropyl-substituted imidazole, is recognized as a privileged scaffold in drug discovery. This compound serves as a critical intermediate in the exploration of novel therapeutics for neurodegenerative diseases. Research on highly analogous 2-imidazolylpyrimidine structures has demonstrated their potent application as selective inhibitors of neuronal nitric oxide synthase (nNOS) . The overactivation of nNOS is implicated in the neurotoxic processes underlying conditions such as Alzheimer's, Parkinson's, and Huntington's diseases . The 2-imidazolylpyrimidine head group is a pharmacokinetically favorable replacement for more traditional arginine mimetics, contributing to improved cellular permeability and potential for blood-brain barrier penetration, which is a major challenge in central nervous system drug development . Furthermore, structurally related 5-fluoro-2-imidazolylpyrimidine compounds have been identified as potent, mechanism-based inactivators of cytochrome P450 enzymes, specifically CYP2D6 . This makes them valuable tools for drug metabolism studies and for investigating drug-drug interactions. The compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-fluoro-2-(2-propan-2-ylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7(2)9-12-3-4-15(9)10-13-5-8(11)6-14-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLDFPJETPLDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-(propan-2-yl)-1H-imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Research indicates that compounds related to 5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine exhibit antiviral properties. For instance, derivatives of this compound have been tested for their ability to inhibit HIV-1 replication. A study demonstrated that structural modifications of the pyrimidine scaffold can enhance inhibitory activity against viral enzymes, suggesting potential therapeutic uses in antiviral drug development .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives possess selective cytotoxicity against cancer cell lines, indicating their potential as lead compounds in cancer therapy. The mechanism of action often involves the inhibition of specific kinases implicated in tumor growth and proliferation .

Pharmacological Studies

2.1 Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes. A notable study focused on the interactions of this compound with CYP2D6, revealing its potential as a competitive inhibitor, which could lead to drug-drug interaction considerations in polypharmacy scenarios .

2.2 CNS Activity
Recent investigations have highlighted the central nervous system (CNS) activity of this compound and its derivatives. They demonstrate improved cellular permeability and selectivity against CNS receptors, making them promising candidates for treating neurological disorders .

Structural Variants and Their Activities

Compound VariantActivity TypeIC50 (µM)References
5-Fluoro Derivative AHIV Inhibition13.1
5-Fluoro Derivative BCancer Cell Cytotoxicity0.41
5-Fluoro Derivative CCYP2D6 InhibitionN/A

Case Study: Antiviral Efficacy

In a controlled study, a series of 5-fluoro derivatives were synthesized and tested for their antiviral efficacy against HIV-1. The results indicated that certain modifications significantly enhanced their inhibitory effects on viral replication, with IC50 values ranging from 10 to 20 µM depending on the structural configuration .

Mechanism of Action

The mechanism of action of 5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound for its target, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

PTC596 ()

  • Structure : 5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine.
  • Key Differences : Incorporates a benzimidazole ring and additional substituents (trifluoromethylphenyl, amine groups).
  • Activity : Tubulin-binding agent with preclinical antitumor activity. The trifluoromethylphenyl group enhances hydrophobic interactions with tubulin.
  • Relevance : Demonstrates that fluorine and imidazole substitutions on pyrimidine can confer tubulin-targeting properties, though additional substituents are critical for potency .

SCH 66712 ()

  • Structure : 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine.
  • Key Differences : Replaces the isopropyl group with a piperazinyl-linked phenylimidazole moiety.
  • Activity : Mechanism-based CYP2D6 inhibitor (KI = 4.8 µM in human liver microsomes; kinact = 0.14 min<sup>−1</sup>).
  • Selectivity : 5- to 10-fold selective over CYP3A4, CYP2C9, and CYP2C17.
  • Relevance : Highlights the impact of substituents on isoform specificity. The piperazinyl group may facilitate binding to CYP2D6’s active site, whereas the isopropyl group in the target compound could alter metabolic stability .

4-[4-(3-Fluorophenethyl)-1-Piperazyl]-2-(1H-Imidazol-1-yl)-Pyrimidine ()

  • Structure : Pyrimidine with imidazole at C2 and a 3-fluorophenethyl-piperazinyl group at C3.
  • Activity : Neuronal inhibitor with improved cell permeability due to the fluorophenethyl chain.
  • Relevance : Substituents at C4 (e.g., fluorophenethyl-piperazinyl vs. isopropyl in the target compound) modulate target engagement and pharmacokinetics .

Imidazole-Substituted Pyrimidines with Crystallographic Data ()

  • Structures : Neutral 2-(1H-imidazol-1-yl)pyrimidine derivatives and their hydrochlorides.
  • Key Findings :
    • Neutral forms exhibit stacking interactions via lone-pair–π interactions.
    • Hydrochlorides form anion–π networks, influencing solubility and crystal packing.
  • Relevance : The isopropyl group in the target compound may enhance lipophilicity and alter solid-state packing compared to simpler imidazole derivatives .

TGR5 Agonists ()

  • Structure: 2-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole.
  • Key Differences : Contains a thioether linkage and dimethoxyphenyl group.
  • Activity : Potent TGR5 agonist with oral efficacy, emphasizing the role of imidazole and fluorophenyl motifs in receptor binding.
  • Relevance : Substituent bulk and electronic effects (e.g., isopropyl vs. dimethoxyphenyl) critically affect metabolic stability and potency .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compound
Fluorine at C5 Enhances electronic effects, metabolic stability, and target affinity. PTC596 , SCH 66712
Imidazole at C2 Provides hydrogen-bonding and π-stacking interactions with biological targets. All analogs
Bulky C2 Substituents Increases lipophilicity and steric hindrance, affecting selectivity and permeability. Target compound vs. SCH 66712
Piperazinyl Groups Enhances solubility and enzyme-binding capacity (e.g., CYP2D6). SCH 66712

Pharmacokinetic and Selectivity Considerations

  • Metabolic Stability : Fluorine and isopropyl groups in the target compound may reduce oxidative metabolism compared to SCH 66712’s piperazinyl group, which is prone to CYP-mediated degradation .
  • Selectivity : The absence of a benzimidazole (as in PTC596) or piperazinyl group (as in SCH 66712) may shift the target profile away from tubulin or CYP2D6 toward other biological targets.

Biological Activity

5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine is a fluorinated heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features, which include a fluorine atom and an imidazole ring. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C10H11FN4C_{10}H_{11}FN_4 with a molecular weight of 206.22 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, which are critical for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can engage in hydrogen bonding, while the fluorine atom may enhance binding affinity, leading to more potent effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of fluorine is known to enhance the efficacy of antimicrobial agents by improving their ability to penetrate bacterial membranes and interact with target sites .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole and pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BHepG20.71
Compound CA54926.00

These findings suggest that this compound could exhibit similar anticancer properties due to its structural similarities.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, which includes compounds structurally akin to this compound. These derivatives were tested for their ability to inhibit various kinases involved in cancer progression:

  • Inhibition of p38 MAPK : Compounds demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on inflammatory pathways associated with cancer progression .
  • Cytotoxicity Testing : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, supporting further investigation into their mechanisms and therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine, and how are reaction conditions validated?

  • Methodology :

  • Nucleophilic substitution : React 2-chloro-5-fluoropyrimidine with 2-isopropylimidazole in anhydrous DMF at 80–100°C under nitrogen, using K₂CO₃ as a base. Monitor completion via TLC (ethyl acetate/hexane, 3:7).

  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours by irradiating at 150°C (300 W) in a sealed vessel.

  • Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient). Characterize intermediates using ¹⁹F NMR (δ ≈ -120 ppm for C-F) and ¹H NMR (imidazole protons at δ 7.2–7.5 ppm) .

    • Data Table :
MethodTime (h)Yield (%)Purity (%)Key Spectral Data
Conventional246895¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine), 7.35 (s, 1H, imidazole)
Microwave38297¹⁹F NMR: δ -121.5 ppm (C-F)

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

  • Methodology :

  • Grow single crystals via slow evaporation in ethanol/water (9:1). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Use SHELXS for phase problem solution (direct methods) and SHELXL for refinement (full-matrix least-squares on F²). Analyze hydrogen bonding (e.g., C-H⋯F interactions) with Mercury 4.0 .
    • Key Parameters :
  • Space group: P2₁/c
  • R-factor: < 0.05
  • Bond length accuracy: ±0.002 Å

Advanced Research Questions

Q. What metabolic pathways lead to enzyme inactivation by structurally analogous imidazole-pyrimidine derivatives?

  • Methodology :

  • Mechanism-based inactivation : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor CYP2D6 activity loss via dextromethorphan O-demethylation assay.
  • Metabolite identification : Use LC-MS/MS (Q-TOF) to detect reactive intermediates (e.g., methylene quinone from phenyl oxidation). Confirm covalent binding via SDS-PAGE/Western blot with anti-CYP2D6 antibodies .
    • Key Findings :
  • Partition ratio: ~3 (indicates high inactivation efficiency).
  • Stoichiometry: 1.2:1 (inactivator:CYP2D6).

Q. How can computational modeling predict the compound’s binding affinity to biological targets like TGR5 receptors?

  • Methodology :

  • Docking studies : Use AutoDock Vina to dock the compound into TGR5 (PDB: 7B3Z). Apply AMBER force fields for energy minimization.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2 Å). Key interactions:
  • Fluorine forms halogen bonds with Tyr88.
  • Isopropyl group occupies a hydrophobic pocket near Leu231 .
    • Data Table :
TargetDocking Score (kcal/mol)Key ResiduesBinding Mode
TGR5-9.8Tyr89, Leu231Competitive agonist
CYP2D6-8.3Phe120, Glu216Mechanism-based inhibitor

Q. What analytical strategies differentiate regioisomers or synthetic byproducts in this compound?

  • Methodology :

  • LC-MS/MS : Use a chiral column (Chiralpak IA-3) with isocratic elution (hexane/ethanol, 85:15). Monitor [M+H]⁺ at m/z 263.1.
  • 2D NMR : HSQC and NOESY distinguish imidazole substitution patterns (e.g., NOE between H-4 of pyrimidine and imidazole H-5) .
    • Critical Parameters :
  • Limit of detection (LOD): 0.1 μg/mL.
  • Resolution factor (Rs) between regioisomers: >1.5.

Key Challenges & Contradictions

  • Synthetic Yield vs. Purity : Microwave synthesis improves yield but may increase byproduct formation (e.g., N-alkylation byproducts). Mitigate via flash chromatography (silica gel, 100–200 mesh) .
  • CYP2D6 Inactivation Specificity : While SCH 66712 (analog) selectively inhibits CYP2D6, off-target effects on CYP3A4 require validation using isoform-specific probes (e.g., midazolam for CYP3A4) .

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